Dinex Emission Control Catalysts: A Technical Overview
Dinex Emission Control Catalysts: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core composition and synthesis methodologies related to Dinex's catalyst technologies. Dinex is a prominent manufacturer of exhaust aftertreatment systems for heavy-duty diesel and gas engines, and their catalyst portfolio is designed to meet stringent global emission regulations.[1][2] This document synthesizes publicly available information from patents and technical descriptions to offer insights into their catalyst platforms, including Diesel Oxidation Catalysts (DOCs) and Selective Catalytic Reduction (SCR) catalysts.
Core Catalyst Composition
Dinex's catalyst formulations are proprietary. However, patent filings and technical documents provide insight into the general composition of their primary catalyst types. The catalysts are typically composed of catalytically active precious metals and metal oxides dispersed on high-surface-area support materials, which are then coated onto a ceramic or metallic substrate.
Diesel Oxidation Catalyst (DOC) Composition
Dinex develops advanced oxidation catalysts for various applications, including diesel and natural gas engines. A patent for a zoned and partitioned catalyst article from Dinex reveals that their DOCs can include platinum group metals (PGM) such as platinum (Pt) and palladium (Pd).[3] These are supported on porous materials like aluminum oxide (Al2O3), silicon oxide (SiO2), and titanium oxide (TiO2), and may also contain other metal oxides and promoters.[3]
| Component | Material | Function |
| Active Catalytic Metals | Platinum (Pt), Palladium (Pd) | Oxidation of carbon monoxide (CO), hydrocarbons (HC), and nitrogen monoxide (NO) to NO2. |
| Support Material | Aluminum Oxide (Al2O3), Silicon Oxide (SiO2), Titanium Oxide (TiO2) | High surface area support for catalytic metal dispersion and stability. |
| Promoters | Various metal oxides | Enhancement of catalytic activity and durability. |
| Substrate | Ceramic (e.g., Cordierite) or Metallic | Provides a physical support for the washcoat and catalyst. |
Selective Catalytic Reduction (SCR) Catalyst Composition
Dinex has developed durable copper-SCR catalyst compositions for the selective catalytic reduction of NOx by ammonia or ammonia-generating compounds like urea.[3] Their SCR systems are designed for high De-NOx performance and are a key technology for meeting future emission standards like Euro 7.
| Component | Material | Function |
| Active Catalytic Metals | Copper (Cu) ions exchanged into zeolites | Selective catalytic reduction of NOx with ammonia. |
| Support Material | Zeolites (e.g., Chabazite - CHA) | Crystalline microporous material that hosts the active copper sites. |
| Washcoat Binders | Inorganic oxides | Adhesion of the catalyst to the substrate. |
| Substrate | Ceramic (e.g., Cordierite) or Metallic | Physical support for the catalyst coating. |
Catalyst Synthesis and Experimental Protocols
The primary method for manufacturing Dinex catalysts involves the application of a catalyst-containing "washcoat" to a substrate. While specific synthesis parameters are not publicly disclosed, a general experimental protocol can be outlined based on standard industry practices and the analytical techniques employed at Dinex's research and development facilities.[4]
General Washcoat Synthesis Protocol
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Slurry Preparation : The catalyst components, including the active metal precursors (e.g., platinum nitrate for DOCs, copper nitrate for SCRs), support materials (e.g., alumina, zeolites), and binders, are mixed in a deionized water-based slurry. The pH and viscosity of the slurry are carefully controlled.
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Milling : The slurry is milled to achieve a target particle size distribution, which is crucial for the final catalyst performance and coating quality. Particle size characterization is performed.[4]
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Coating : The substrate (e.g., a cordierite honeycomb monolith) is dipped into the catalyst slurry. The excess slurry is removed by blowing air through the channels. This process is repeated to achieve the desired catalyst loading.
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Drying : The coated substrate is dried in an oven at a controlled temperature (e.g., 100-150°C) to remove water.
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Calcination : The dried, coated substrate is calcined at a high temperature (e.g., 400-600°C) in a furnace. This step decomposes the metal precursors into their active oxide or metallic forms and fixes the washcoat to the substrate.
Key Experimental Characterization Techniques
Dinex utilizes a range of advanced analytical techniques to characterize their catalysts:[4]
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Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) : This technique is used to determine the precise chemical composition of the catalyst coatings, ensuring the correct loading of precious metals and detecting any potential contaminants.[4]
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Nitrogen Physisorption (BET analysis) : This method measures the surface area, pore volume, and pore size distribution of the catalyst, which are critical parameters influencing catalytic activity.[4]
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Synthetic Gas Bench Testing : Catalyst performance is evaluated in a controlled laboratory environment using a synthetic gas bench. This setup simulates real-world exhaust gas conditions with a mixture of up to 26 different gases.[4] The catalytic conversion of pollutants (e.g., NOx, CO, HC) is measured over a range of temperatures using techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic reaction pathways and a general workflow for catalyst development at a facility like Dinex's.
Caption: Simplified reaction pathway on a Diesel Oxidation Catalyst.
Caption: Simplified reaction pathway on a Selective Catalytic Reduction catalyst.
Caption: General workflow for catalyst development and optimization.
